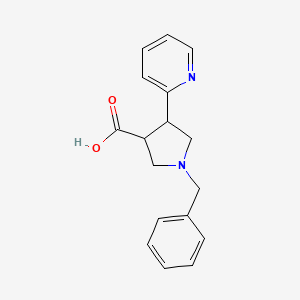

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXPKYRUKXCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Benzyl and Pyridin-2-yl Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the pyridin-2-yl group can be added through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives, highlighting substituent variations, physicochemical properties, and research findings:

Notes:

- Stereochemical Impact : The (3R,4R)-configuration in 1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid enhances binding affinity compared to racemic mixtures, as seen in analogs like the 4-methoxyphenyl variant .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in PI-25425) increase reactivity but reduce metabolic stability . Pyridinyl vs. Fluorine substitution (e.g., 2-fluorophenyl) improves bioavailability and CNS penetration .

Commercial Availability and Suppliers

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : A two-step approach is often used:

Condensation : React benzyl-protected pyrrolidine precursors with pyridin-2-yl derivatives under palladium or copper catalysis. For example, highlights palladium-catalyzed coupling for analogous pyrrolidine-pyridine systems.

Cyclization and Functionalization : Use DMF or toluene as solvents under reflux, followed by acid/base workup to isolate the carboxylic acid group .

Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can the solubility of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (pH 6–8) to mimic physiological conditions.

- Salt Formation : Convert the carboxylic acid to sodium or ammonium salts using NaHCO or NHOH, as seen in for structurally related pyrrolidine-carboxylic acids .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (to confirm benzyl and pyridine proton environments) and C NMR (to verify carbonyl and aromatic carbons).

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to confirm molecular weight (e.g., used MS for analogous compounds) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and pyridine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the pyrrolidine C3 and C4 positions.

- Temperature Control : Lower reaction temperatures (0–25°C) reduce epimerization risks, as suggested in for piperidine derivatives .

- HPLC Monitoring : Employ chiral HPLC columns (e.g., Chiralpak®) to track diastereomer ratios in real time.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., cytotoxicity, enzyme inhibition) with ≥3 independent replicates.

- Impurity Profiling : Use HPLC-UV/ELSD to quantify byproducts (e.g., emphasizes purity challenges in complex mixtures) .

- Structural Confirmation : Recharacterize batches with conflicting results to rule out degradation or isomerization.

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes.

- QSAR Analysis : Corrogate substituent effects using Hammett constants or DFT-calculated electronic parameters .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

- Methodological Answer :

- HPLC-MS/MS : Achieve ppb-level sensitivity for detecting residual solvents or synthetic intermediates.

- NMR Spectroscopy : F NMR (if applicable) or H DOSY to identify low-abundance species.

- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm absence of unreacted precursors .

Q. How can derivatization enhance this compound’s utility in mechanistic studies?

- Methodological Answer :

- Fluorescent Tagging : Introduce propargyl or azide groups via EDC/NHS coupling for click chemistry applications.

- Isotope Labeling : Synthesize C-labeled analogs (e.g., at the carboxylic acid position) for metabolic tracing.

- Protecting Group Strategies : Use tert-butyl esters (Boc) for temporary carboxylate masking during functionalization .

Methodological Notes

- Safety Protocols : While specific hazard data for this compound is limited (), standard PPE (gloves, lab coat, goggles) and fume hood use are mandatory .

- Data Validation : Cross-reference synthetic yields, spectral data, and bioactivity with published analogs (e.g., ’s pyridin-4-yl derivative) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.